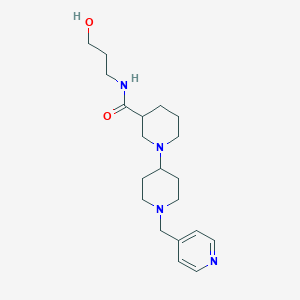
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide (HPBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPBP is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In animals, this compound has been shown to improve motor function and reduce inflammation in the brain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways in cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the lack of studies on its toxicity and pharmacokinetics.
Orientations Futures
For N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide research include further investigation of its mechanism of action, optimization of its therapeutic potential, and studies on its toxicity and pharmacokinetics. This compound could also be used as a lead compound for the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-pyridinemethanol with 1,4-dibromobutane to form 1-(4-pyridinylmethyl)-4-bromobutane. The bromine atom is then substituted with a cyano group using sodium cyanide, followed by reduction of the nitrile group to an amine using lithium aluminum hydride. The resulting amine is then reacted with 3-chloropropanol to form this compound.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce inflammation in the brain. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c25-14-2-8-22-20(26)18-3-1-11-24(16-18)19-6-12-23(13-7-19)15-17-4-9-21-10-5-17/h4-5,9-10,18-19,25H,1-3,6-8,11-16H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZMFLOLTVUDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

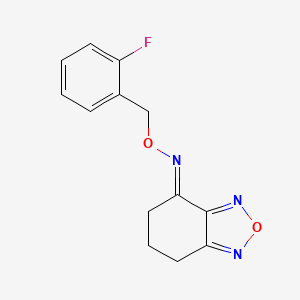
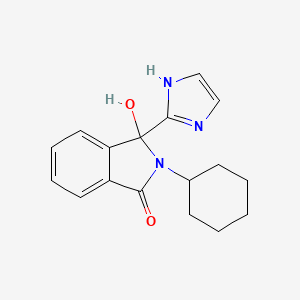
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
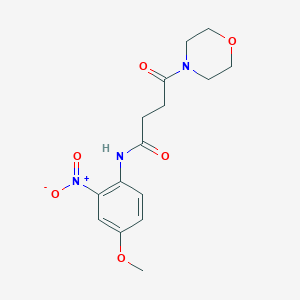
![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)
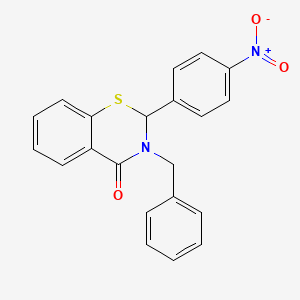
![N-[2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea dihydrochloride](/img/structure/B5465613.png)
![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)